3-(Chloromethyl)-5-(2-furyl)isoxazole
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Overview
Description
“3-(Chloromethyl)-5-(2-furyl)isoxazole” is a chemical compound with the CAS Number: 848658-70-8. It has a molecular weight of 183.59 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound. The InChI code for this compound is 1S/C8H6ClNO2/c9-5-6-4-8(12-10-6)7-2-1-3-11-7/h1-4H,5H2 .Physical and Chemical Properties Analysis
The compound is solid in its physical form . More detailed physical and chemical properties couldn’t be found.Scientific Research Applications
Anticancer Potential
Isoxazoline derivatives, including compounds similar to 3-(Chloromethyl)-5-(2-furyl)isoxazole, have shown significant importance in medicinal chemistry, particularly as anticancer agents. Research highlights the structural-activity relationship and stereochemical aspects influencing their anticancer activity. The synthesis pathways for these compounds are also discussed, providing insights for the development of novel anticancer drugs (Kaur, Kumar, Sharma, & Gupta, 2014).
Natural Product Derivatives and Toxicity Mechanisms
The presence of isoxazoline and isoxazolin-5-one derivatives in natural products from plants, insects, bacteria, and fungi indicates a broad biological significance. These compounds are part of natural defense mechanisms in plants and insects, showing potential for biotechnological applications. The study also touches on the synthetic strategies for these natural products, providing a pathway for further exploration of their uses (Becker, Pasteels, Weigel, Dahse, Voigt, & Boland, 2017).
Pharmacological Review of Chlorogenic Acid
Chlorogenic acid, closely related to the chemical structure of interest, exhibits a wide range of biological and pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. This review emphasizes the need for more research to optimize its biological and pharmacological effects, potentially opening new avenues for the application of isoxazole derivatives in health and disease management (Naveed et al., 2018).
Synthesis and Antioxidant Properties
Research into the facile synthesis and antioxidant evaluation of isoxazolone derivatives, such as 4-Arylmethylideneisoxazol-5(4H)-ones, showcases the potential of these compounds in contributing to antioxidant properties. This study presents an environmentally friendly approach to synthesizing these heterocycles, which could be of significant interest in developing new antioxidants (Laroum, Boulcina, Bensouici, & Debache, 2019).
Safety and Hazards
Properties
IUPAC Name |
3-(chloromethyl)-5-(furan-2-yl)-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c9-5-6-4-8(12-10-6)7-2-1-3-11-7/h1-4H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIMDVOPXIOKAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407165 |
Source
|
Record name | 3-(chloromethyl)-5-(2-furyl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848658-70-8 |
Source
|
Record name | 3-(chloromethyl)-5-(2-furyl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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